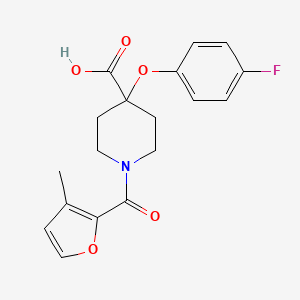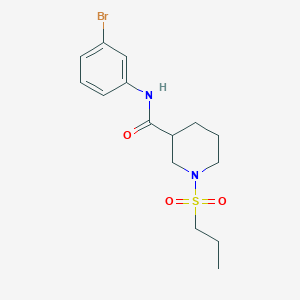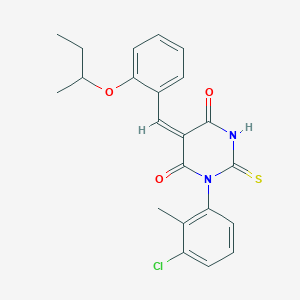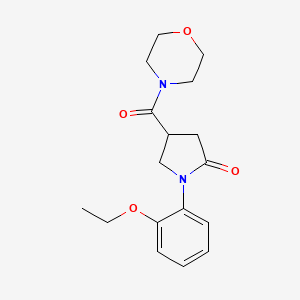
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid, also known as FFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FFPC is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and cognition. By blocking the NMDA receptor, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can modulate the activity of glutamate, an excitatory neurotransmitter. This modulation can lead to changes in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can inhibit the activity of the NMDA receptor, leading to a decrease in calcium influx and the release of neurotransmitters. In vivo studies have shown that 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can modulate pain perception and cognitive function in animal models. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the investigation of the role of this receptor in various neurological disorders. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has a low toxicity profile, making it a safe compound to work with. However, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in animal models. Additionally, the synthesis of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can be challenging and time-consuming, which can limit its availability for research.
未来方向
There are several future directions for research involving 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid. One potential direction is the investigation of its potential as a therapeutic agent for pain management. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid could be studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and schizophrenia. Further research could also focus on optimizing the synthesis of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid to increase its yield and purity. Finally, the development of new derivatives of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid could lead to compounds with improved properties for scientific research.
合成方法
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-fluorophenol with 3-methyl-2-furoic acid, followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-fluorophenol with 3-methyl-2-furoyl chloride, followed by the reaction with piperidine-4-carboxylic acid. The synthesis of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been optimized to increase the yield and purity of the compound.
科学研究应用
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been used in studies to investigate the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been studied for its potential as a therapeutic agent for pain management.
属性
IUPAC Name |
4-(4-fluorophenoxy)-1-(3-methylfuran-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-12-6-11-24-15(12)16(21)20-9-7-18(8-10-20,17(22)23)25-14-4-2-13(19)3-5-14/h2-6,11H,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNGWEYWDRJNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)


![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)

![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)

![4-bromo-N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5311612.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5311613.png)
![5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5311619.png)
